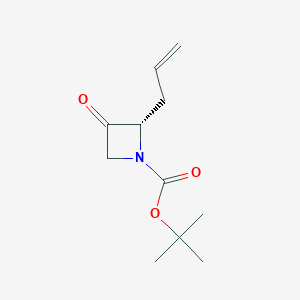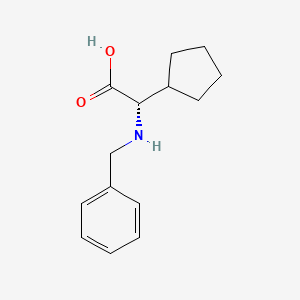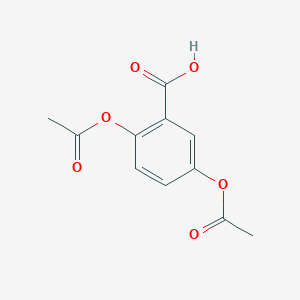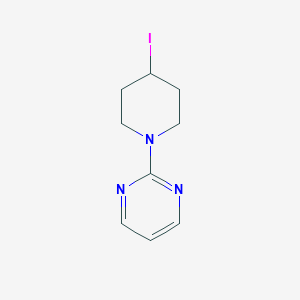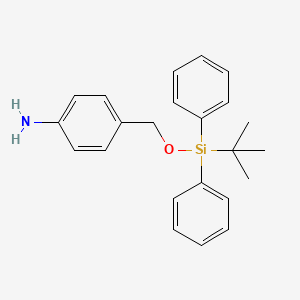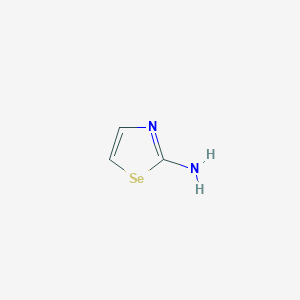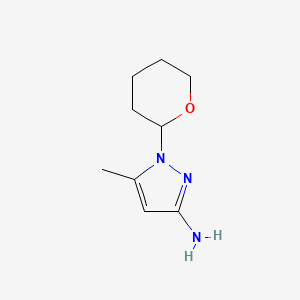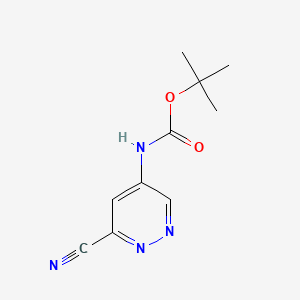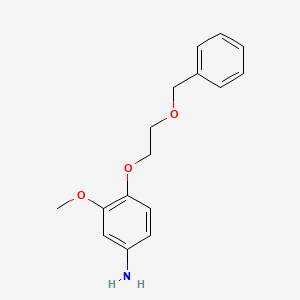
4-(2-(Benzyloxy)ethoxy)-m-anisidine
Vue d'ensemble
Description
4-(2-(Benzyloxy)ethoxy)-m-anisidine is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Quinazolinone Derivatives
4-(2-(Benzyloxy)ethoxy)-m-anisidine has been utilized in the synthesis of quinazolinone derivatives. These derivatives have demonstrated potential antimicrobial activity. The reactions involve various nitrogen nucleophiles, including aromatic amines like p-anisidine, and are characterized by spectral analysis methods such as IR, MS, and NMR (El-Hashash et al., 2011).
Formation and Identification of DNA Adducts
Research has also explored the formation and persistence of DNA adducts in rats exposed to o-anisidine, a related compound to this compound. The studies indicate that o-anisidine-derived DNA adducts are found in several organs, with the highest levels in the urinary bladder, suggesting a possible mechanism for its carcinogenicity (Naiman et al., 2012).
Genotoxic Mechanism for Carcinogenicity
Another study identifies the genotoxic mechanism for the carcinogenicity of o-anisidine, an industrial and environmental pollutant, by showing its covalent binding to DNA in vitro and in vivo. This finding underscores the carcinogenic potential of related compounds in humans (Stiborová et al., 2005).
Reactions with Ethyl Benzoylacetate
A specific study on the reactions between ethyl benzoylacetate and anisidines, including m-anisidine, demonstrates the formation of various quinolone derivatives, highlighting the chemical versatility of anisidine compounds (Venturella & Bellino, 1975).
Peroxidase-Mediated Oxidation
Research on the peroxidase-mediated oxidation of carcinogenic o-anisidine and its binding to DNA contributes to understanding the metabolic pathways of anisidine compounds, including those similar to this compound. This study also discusses the limitations of certain DNA adduct detection techniques (Stiborová et al., 2002).
Solution Properties of Anisidine Mixtures
The study of densities, viscosities, and refractive indices of aniline and o-anisidine with 2-alkoxyethanols offers insights into the physical properties of anisidine mixtures, which can be applied to similar compounds (Kumar & Jeevanandham, 2012).
Reactivity and Intermediates in Peroxidative Oxidation
Investigating the reactive intermediates formed during peroxidative oxidation of anisidine isomers, including o-anisidine, aids in understanding the metabolic and reactive pathways of similar compounds (Thompson & Eling, 1991).
Biologically Mediated Processes in Soil Suspensions
A study on hydrogen peroxide decay in waters with suspended soils, analyzing the oxidation of p-anisidine, can provide valuable insights into biologically mediated environmental processes relevant to anisidine derivatives (Cooper & Zepp, 1990).
Enzymatic Analyses in Organic Solvents
Research on the activity of horseradish peroxidase in organic solvents, including its catalytic action on p-anisidine, can be extrapolated to study the behavior of similar compounds in non-aqueous environments (Kazandjian, Dordick & Klibanov, 1986).
Synthesis of Benzofurans
The synthesis of 2-aryl-3-ethoxy-carbonyl-5-hydroxybenzofurans, involving reactions with anisidine, contributes to the broader understanding of the synthetic applications of anisidine derivatives (Zotova et al., 2004).
Propriétés
IUPAC Name |
3-methoxy-4-(2-phenylmethoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-18-16-11-14(17)7-8-15(16)20-10-9-19-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUDXBYJVMMYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-methylbenzo[d]isoxazole-5-carboxylate](/img/structure/B8266326.png)


